molecular formula C26H27N5O3 B15106470 N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide

N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide

Cat. No.: B15106470
M. Wt: 457.5 g/mol
InChI Key: FHLRFQWLVFWNAB-UHFFFAOYSA-N
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Description

N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives This compound is characterized by its unique structure, which includes an imidazole ring, a quinazolinone core, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring is synthesized through the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.

    Synthesis of the Quinazolinone Core: The quinazolinone core is prepared by reacting anthranilic acid with an appropriate aldehyde or ketone in the presence of a dehydrating agent.

    Coupling of the Imidazole and Quinazolinone Units: The imidazole ring is then coupled with the quinazolinone core using a suitable linker, such as a propyl chain, through nucleophilic substitution reactions.

    Introduction of the Benzamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process intensification strategies to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide or quinazolinone moieties are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, solvents like dichloromethane or ethanol, varying temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone N-oxides, while reduction may produce quinazolinone alcohols or amines.

Scientific Research Applications

N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and signaling pathways involved in tumor growth.

    Pharmacology: It is investigated for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion, to understand its behavior in biological systems.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a tool compound to study various biological processes, such as enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(1H-imidazol-1-yl)propyl]-3-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}benzamide
  • **this compound analogs
  • **Quinazolinone derivatives with different substituents on the quinazolinone core or benzamide moiety

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct biological and chemical properties. This compound’s ability to interact with multiple molecular targets and undergo various chemical reactions makes it a versatile and valuable molecule for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-3-[2-methyl-6-(2-methylprop-2-enoxy)-4-oxoquinazolin-3-yl]benzamide

InChI

InChI=1S/C26H27N5O3/c1-18(2)16-34-22-8-9-24-23(15-22)26(33)31(19(3)29-24)21-7-4-6-20(14-21)25(32)28-10-5-12-30-13-11-27-17-30/h4,6-9,11,13-15,17H,1,5,10,12,16H2,2-3H3,(H,28,32)

InChI Key

FHLRFQWLVFWNAB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C(C=C2)OCC(=C)C)C(=O)N1C3=CC=CC(=C3)C(=O)NCCCN4C=CN=C4

Origin of Product

United States

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